![molecular formula C7H5F5N2 B11724083 [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine](/img/structure/B11724083.png)
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H5F5N2 It is characterized by the presence of a pentafluorophenyl group attached to a methylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{F}_5\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{NHNH}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the pentafluorophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluorophenylmethanol, while substitution reactions can produce various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The hydrazine moiety can form stable complexes with metal ions, influencing its behavior in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine can be compared with other similar compounds such as:
Pentafluorophenylhydrazine: Lacks the methyl group, leading to different reactivity and applications.
Pentafluorobenzylhydrazine: Similar structure but with variations in the substitution pattern.
Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydrazine moiety.
Eigenschaften
Molekularformel |
C7H5F5N2 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2 |
InChI-Schlüssel |
KLYFKJKPUDOTND-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


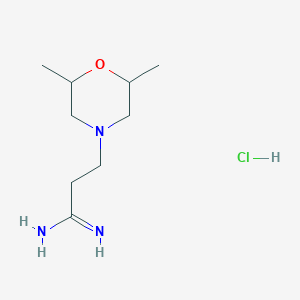
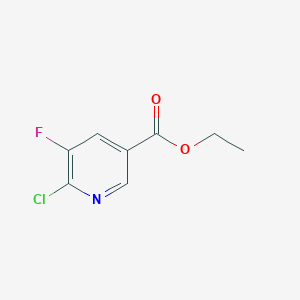
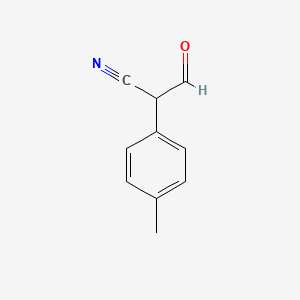

![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)
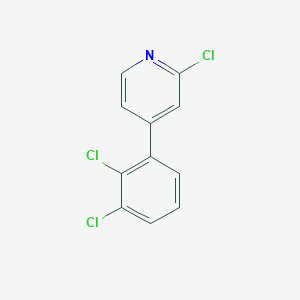
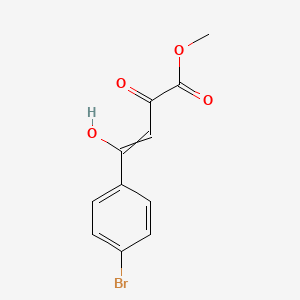
![methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)
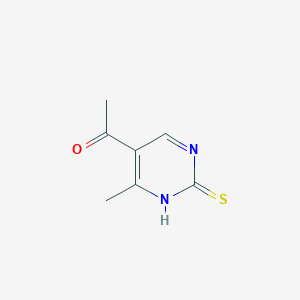


![Ethanone, 1-(3,9-diazaspiro[5.5]undec-3-yl)-](/img/structure/B11724066.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11724071.png)
![6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11724088.png)
